molecular formula C5H8OP+ B14277697 2-Ethynyl-phosphonoyl-propane CAS No. 167896-40-4

2-Ethynyl-phosphonoyl-propane

Cat. No.: B14277697
CAS No.: 167896-40-4
M. Wt: 115.09 g/mol
InChI Key: DEKHUSPOZMCWKW-UHFFFAOYSA-N
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Description

2-Ethynyl-phosphonoyl-propane is an organophosphorus compound characterized by a phosphonoyl group (-PO) and an ethynyl (-C≡CH) substituent. Its molecular structure combines the electron-withdrawing properties of the phosphonoyl moiety with the linear, rigid geometry of the ethynyl group.

Properties

CAS No.

167896-40-4

Molecular Formula

C5H8OP+

Molecular Weight

115.09 g/mol

IUPAC Name

ethynyl-oxo-propan-2-ylphosphanium

InChI

InChI=1S/C5H8OP/c1-4-7(6)5(2)3/h1,5H,2-3H3/q+1

InChI Key

DEKHUSPOZMCWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](=O)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-phosphonoyl-propane typically involves the reaction of an ethynyl-containing precursor with a phosphonoyl reagent. One common method is the reaction of ethynylmagnesium bromide with a suitable phosphonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-phosphonoyl-propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonoyl derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonoyl group to phosphine or phosphite derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonoyl and phosphine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Ethynyl-phosphonoyl-propane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethynyl-phosphonoyl-propane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the phosphonoyl moiety can form strong bonds with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A. Functional Group Comparison

Phosphonoyl vs. Sulfonyl Groups: 2-(Ethylsulfonyl)propane (: C₅H₁₂O₂S, MW = 136.21) contains a sulfonyl group (-SO₂), which is highly polar and electron-withdrawing. In contrast, phosphonoyl groups (-PO) exhibit moderate polarity and can participate in hydrogen bonding or metal coordination. The sulfonyl group in 2-(ethylsulfonyl)propane likely confers greater thermal stability compared to phosphonoyl derivatives, though reactivity data are absent . Ethynyl Group Reactivity: Ethynyl substituents (e.g., in alkynes) are known for their use in click chemistry (e.g., azide-alkyne cycloaddition). No such applications are documented for 2-Ethynyl-phosphonoyl-propane in the evidence.

B. Structural Analogues in Pharmaceutical Impurities

lists impurities in drospirenone/ethinyl estradiol formulations, including 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-Fluoronaphthalene. While unrelated to phosphonoyl compounds, these examples highlight the importance of impurity profiling in drug development. For instance:

  • 1-Fluoronaphthalene (C₁₀H₇F, MW = 146.16) is a halogenated aromatic hydrocarbon with distinct electronic properties compared to alkyne-containing compounds like this compound. Fluorine’s electronegativity contrasts with the ethynyl group’s electron-deficient nature .

Table 1: Comparative Properties of Related Compounds

Compound Functional Groups Molecular Formula Molecular Weight Key Features
2-(Ethylsulfonyl)propane Sulfonyl (-SO₂), Alkyl C₅H₁₂O₂S 136.21 High polarity, thermal stability
1-Fluoronaphthalene Fluorine, Aromatic C₁₀H₇F 146.16 Electronegative, planar structure
This compound Phosphonoyl (-PO), Ethynyl Not provided Not provided Hypothesized reactivity in metal coordination

Research Findings and Limitations

  • Gaps in Evidence: Neither the NIST data () nor the pharmaceutical impurity report () provide direct insights into this compound. The compound’s synthesis, stability, and applications remain speculative.
  • Key Hypotheses: The ethynyl group may enhance reactivity in cross-coupling reactions, similar to phenylacetylene derivatives.

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